Superior Reactivity in Suzuki-Miyaura Coupling
In a systematic study comparing the Suzuki-Miyaura reactivity of chloro-, bromo-, and iodo-pyridines at the C2, C3, and C4 positions with a borated L-aspartic acid derivative, the 3-bromopyridine isomer demonstrated the highest experimental reactivity. The reaction proceeded quantitatively (near 100% yield) under optimized conditions, whereas the C2 and C4 bromo isomers gave significantly lower yields [1]. The experimental yield order was Br > I >> Cl and C3 > C2, C4 [2].
| Evidence Dimension | Suzuki-Miyaura cross-coupling yield |
|---|---|
| Target Compound Data | Quantitative (near 100% yield) |
| Comparator Or Baseline | 2-bromopyridine and 4-bromopyridine (yields significantly lower; exact values not publicly available in abstract; C3 > C2, C4 rank order) |
| Quantified Difference | 3-bromo isomer achieves quantitative conversion, while C2 and C4 bromo isomers yield inferior results |
| Conditions | Suzuki-Miyaura cross-coupling with borated L-aspartic acid derivative, Pd catalyst, optimized conditions (Tetrahedron Letters, 2018) |
Why This Matters
For synthetic chemists, achieving quantitative coupling with 3-bromopyridine-2-carboxylic acid eliminates wasteful purification steps and improves atom economy compared to its C2 and C4 bromo isomers, making it the superior choice for constructing complex pyridine-containing structures.
- [1] Tokairin, D., et al. (2018). Suzuki-Miyaura cross-coupling reaction of monohalopyridines and l-aspartic acid derivative. Tetrahedron Letters, 59(52), 4602-4605. DOI: 10.1016/j.tetlet.2018.11.038. Highlight: 'The reaction proceeded quantitatively when using 3-bromopyridine.' View Source
- [2] Tokairin, D., et al. (2018). Suzuki-Miyaura cross-coupling reaction of monohalopyridines and l-aspartic acid derivative. Tetrahedron Letters, 59(52), 4602-4605. DOI: 10.1016/j.tetlet.2018.11.038. Abstract: 'The order of experimental yield of halogen substituents was Br > I >> Cl and C3 > C2, C4.' View Source
